molecular formula C26H25ClN4O4S B2631910 1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide CAS No. 403729-49-7

1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide

Cat. No.: B2631910
CAS No.: 403729-49-7
M. Wt: 525.02
InChI Key: LJCRNNXILRURFT-UHFFFAOYSA-N
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Description

1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its diverse biological activities, and a piperidine moiety, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols and appropriate electrophiles.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core is known to interact with various kinases, while the piperidine moiety may enhance binding affinity and specificity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide: Unique due to its specific combination of functional groups.

    Quinazoline Derivatives: Known for their kinase inhibitory activity.

    Piperidine Derivatives: Commonly found in many drugs due to their favorable pharmacokinetic properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of a quinazoline core, a piperidine moiety, and a sulfanyl group, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O4S/c1-2-11-31-25(35)20-8-5-18(24(34)30-12-9-17(10-13-30)23(28)33)14-21(20)29-26(31)36-15-22(32)16-3-6-19(27)7-4-16/h2-8,14,17H,1,9-13,15H2,(H2,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCRNNXILRURFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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